

In-Depth Technical Guide: 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Bromoethyl)-2H-1,2,3-triazole

Cat. No.: B577717

[Get Quote](#)

CAS Number: 1260901-96-9

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.^{[1][2]} Its structure, featuring a 1,2,3-triazole ring substituted with a bromoethyl group, makes it a versatile reagent for the introduction of the 2H-1,2,3-triazole moiety into a wide range of molecules.^[1] This compound is of particular interest to researchers in drug discovery, materials science, and agrochemical development due to the established importance of the 1,2,3-triazole core as a pharmacophore and a stable linker.^{[3][4]} The presence of the reactive bromoethyl group allows for further functionalization through nucleophilic substitution reactions, expanding its synthetic utility.^[1]

Physicochemical Properties

Detailed experimental physical properties for **2-(2-Bromoethyl)-2H-1,2,3-triazole** are not extensively reported in publicly available literature. However, its fundamental molecular characteristics have been determined.

Property	Value	Source
CAS Number	1260901-96-9	[1]
Molecular Formula	C ₄ H ₆ BrN ₃	[1] [2]
Molecular Weight	176.02 g/mol	[1] [2]
Purity	Typically ≥97%	[1] [2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Not specified in available literature	
Storage	2-8°C, under inert gas	[1] [2]

Synthesis

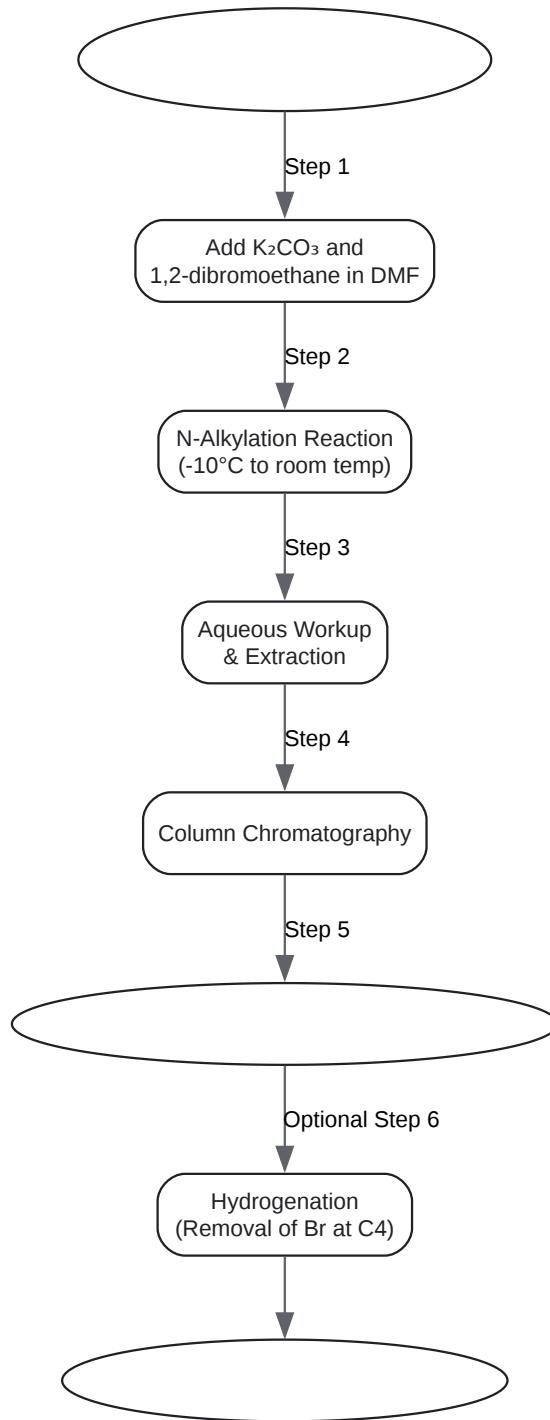
A specific, detailed experimental protocol for the synthesis of **2-(2-Bromoethyl)-2H-1,2,3-triazole** is not readily available in peer-reviewed journals. However, a general and efficient method for the synthesis of 2-substituted 4-bromo-1,2,3-triazoles involves the regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor with an appropriate alkyl halide.[\[5\]](#)

Generalized Experimental Protocol for N-Alkylation of Triazoles

This protocol is based on a general method for the synthesis of 2-substituted 1,2,3-triazoles and may be adapted for the synthesis of the target compound.

Materials:

- 4-bromo-NH-1,2,3-triazole


- 1,2-dibromoethane
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

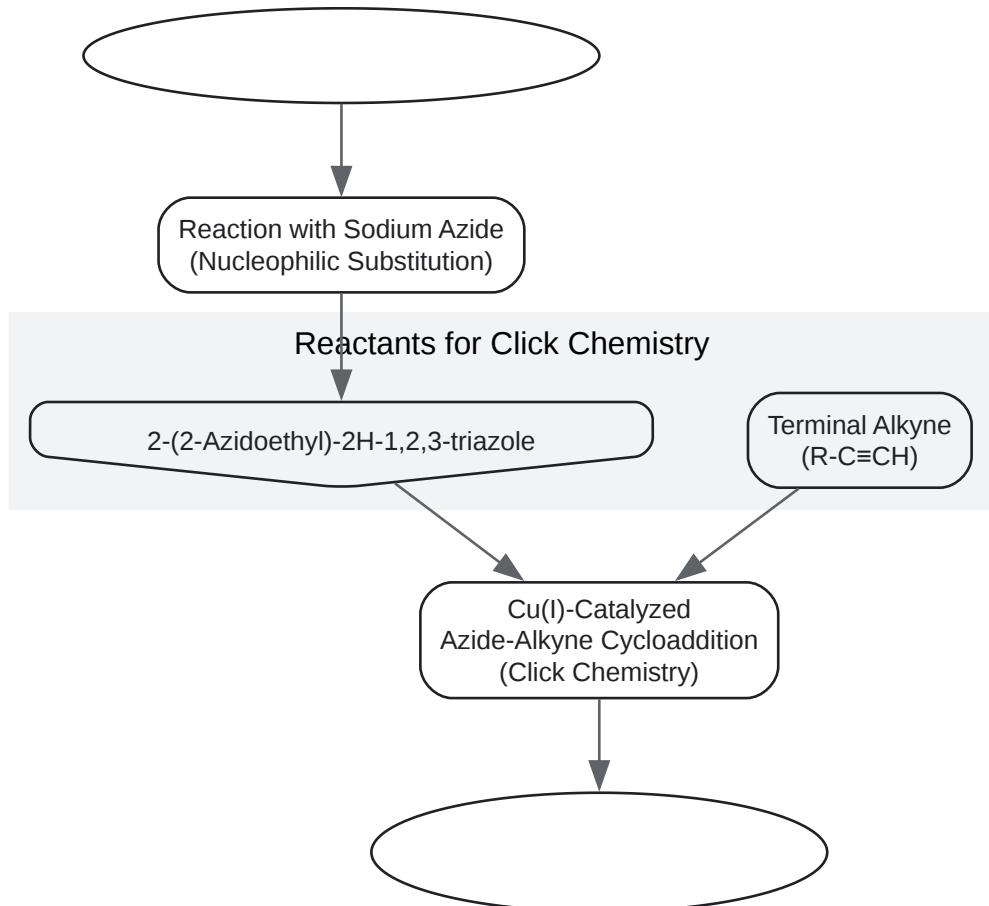
- To a solution of 4-bromo-NH-1,2,3-triazole in anhydrous DMF, add potassium carbonate.
- Cool the mixture to -10°C.
- Add 1,2-dibromoethane dropwise to the cooled suspension.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole.
- Subsequent removal of the bromine at the 4-position, for instance through hydrogenation, would yield **2-(2-Bromoethyl)-2H-1,2,3-triazole**.^[5]

Diagram of Synthetic Workflow:

Generalized Synthesis of 2-Substituted 1,2,3-Triazoles

[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for 2-Substituted Triazoles.


Applications in Research and Drug Development

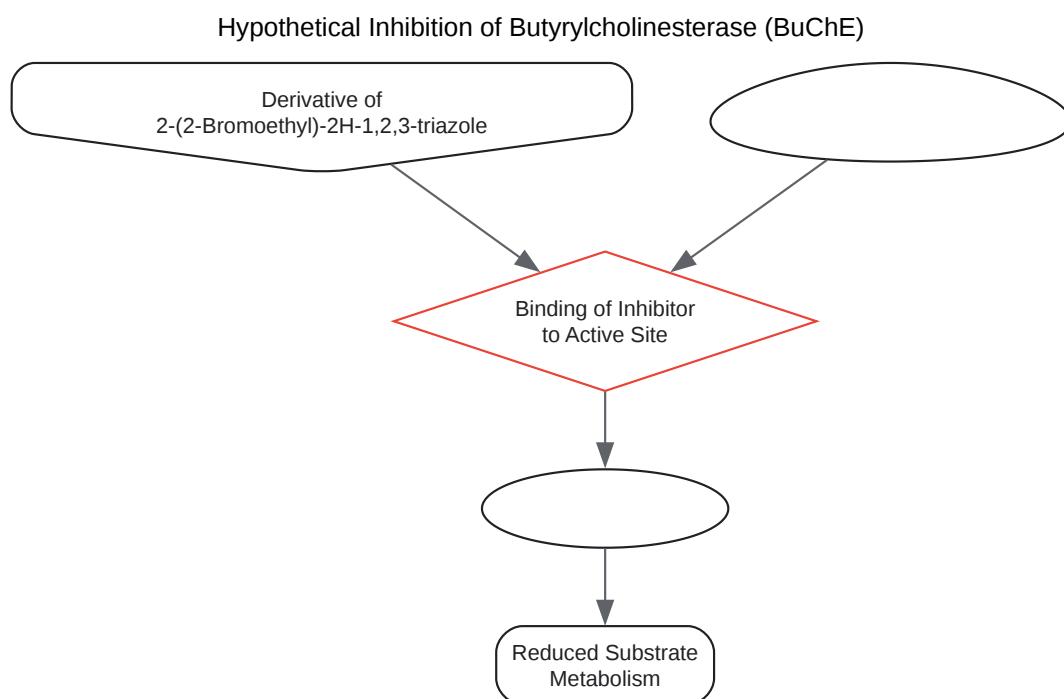
The primary application of **2-(2-Bromoethyl)-2H-1,2,3-triazole** is as a synthon in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and life sciences research.[\[1\]](#)

- Click Chemistry: The triazole moiety is a cornerstone of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[\[3\]](#)[\[4\]](#) This compound, after conversion of the bromoethyl group to an azidoethyl group, can be readily reacted with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.[\[3\]](#)
- Linker/Scaffold: The 1,2,3-triazole ring is metabolically stable and can act as a rigid linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.[\[3\]](#)
- Bioconjugation: The reactivity of the bromoethyl group allows for the conjugation of the triazole moiety to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and diagnostics.[\[1\]](#)

Diagram of Application in Click Chemistry:

Application of 2-(2-Bromoethyl)-2H-1,2,3-triazole in Click Chemistry

[Click to download full resolution via product page](#)


Workflow for Utilizing the Compound in Click Chemistry.

Biological Activity and Potential Mechanism of Action

While there is no specific biological data for **2-(2-Bromoethyl)-2H-1,2,3-triazole** itself, the 1,2,3-triazole scaffold is present in numerous biologically active compounds.^{[6][7]} Derivatives of 1,2,3-triazoles have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^{[3][6][8]}

Notably, a compound containing a "bromoethyl-1,2,3-triazole scaffold" has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[9] This suggests that derivatives of **2-(2-Bromoethyl)-2H-1,2,3-triazole** could be explored for their potential as enzyme inhibitors. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions within an enzyme's active site, while the rest of the molecule can be tailored to enhance binding affinity and selectivity.[6]

Hypothetical Mechanism of Action: Enzyme Inhibition

[Click to download full resolution via product page](#)

Hypothetical Mechanism of Action for a Triazole Derivative.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-(2-Bromoethyl)-2H-1,2,3-triazole** is not available in the cited literature. For related 1,2,3-triazole structures, characteristic signals would be expected. In ¹H NMR, the protons on the triazole ring would appear in the aromatic region, and the ethyl protons would show characteristic triplet or multiplet patterns. In ¹³C NMR, the carbons of the triazole ring would have distinct chemical shifts. IR spectroscopy would likely show characteristic peaks for C-H, C=N, and N=N stretching vibrations.

Safety and Handling

The parent compound, 1H-1,2,3-triazole, is known to cause skin and eye irritation and may cause respiratory irritation.[10] Similar precautions should be taken when handling **2-(2-Bromoethyl)-2H-1,2,3-triazole**.

Hazard Statement	Precautionary Statement
Causes skin irritation	Wash skin thoroughly after handling.
Causes serious eye irritation	Wear protective gloves/eye protection/face protection.
May cause respiratory irritation	Use only outdoors or in a well-ventilated area.
Avoid breathing dust/fume/gas/mist/vapors/spray.	

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-(2-Bromoethyl)-2H-1,2,3-triazole is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its utility is primarily centered on its ability to participate in click chemistry and other coupling reactions to introduce the stable and biologically important 1,2,3-triazole scaffold into target molecules. While detailed physicochemical and biological data for this specific compound are sparse in the public domain, the extensive research on 1,2,3-triazole derivatives suggests a promising future

for its application in various fields of chemical and medical research. Further studies are warranted to fully characterize its properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Bromoethyl)-2H-1,2,3-triazole [myskinrecipes.com]
- 2. 2-(2-Bromoethyl)-2H-1,2,3-triazole [myskinrecipes.com]
- 3. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(2-Bromoethyl)-2H-1,2,3-triazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b577717#2-2-bromoethyl-2h-1-2-3-triazole-cas-number-1260901-96-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com